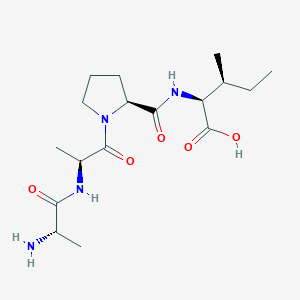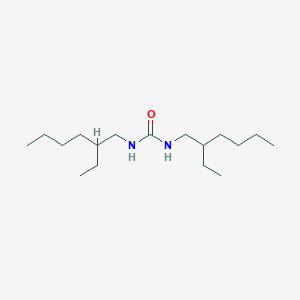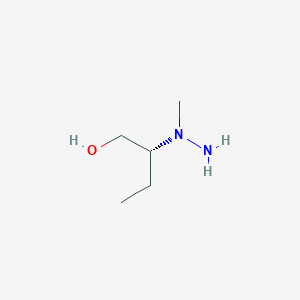
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- can be synthesized through several methods. One common approach involves the cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis) . Another method includes the cycloaddition of diazoalkanes with a carbon-sulfur bond (Pechmann synthesis) . Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis) and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods: Industrial production of 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with alkyl- and aryl-amines in alcohol solution to form 1,2,3-triazole-4-thiocarboxamides . Hydrazine and N-aminomorpholine furnish 1,2,3-triazole-4-thiohydrazides, while phenylhydrazine and hydroxylamine yield unrearranged products .
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, diazoalkanes, and hydrazines. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products: The major products formed from these reactions include 1,2,3-triazole-4-thiocarboxamides, 1,2,3-triazole-4-thiohydrazides, and 1,2,3-triazole-4-carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects on multiple human cancer cell lines . Additionally, it is used in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with key amino acid residues in cancer cells, leading to cytotoxic effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- include other thiadiazole derivatives such as 1,2,3-thiadiazole-4-carboxaldehyde and 1,3,4-thiadiazole derivatives .
Uniqueness: What sets 1,2,3-Thiadiazole-4-carboxaldehyde, 5-(4-morpholinyl)- apart from other similar compounds is its unique combination of a thiadiazole ring with a morpholine substituent
Eigenschaften
CAS-Nummer |
313486-43-0 |
|---|---|
Molekularformel |
C7H9N3O2S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
5-morpholin-4-ylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9N3O2S/c11-5-6-7(13-9-8-6)10-1-3-12-4-2-10/h5H,1-4H2 |
InChI-Schlüssel |
JMXIUYBDNJOFQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(N=NS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)

![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)






![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)

